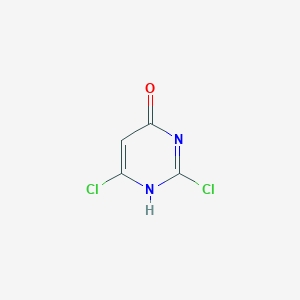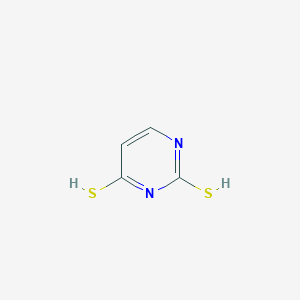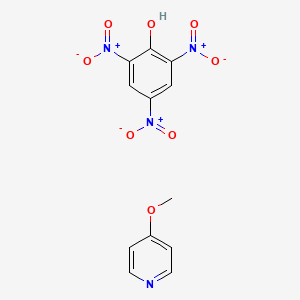![molecular formula C10H20N2NiS4 B7777650 Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel is a complex organometallic compound that features nickel as its central metal atom This compound is characterized by its unique structure, which includes butan-2-yl groups and carbamothioyl groups bonded to nickel through sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing butan-2-yl and carbamothioyl groups. One common method involves the use of nickel(II) chloride and the corresponding thiourea derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
化学反応の分析
Types of Reactions
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.
Reduction: It can be reduced to form nickel(I) or nickel(0) species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes.
科学的研究の応用
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies:
作用機序
The mechanism by which Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating reactions through electron transfer or by providing a suitable environment for the reaction to occur. The specific molecular targets and pathways depend on the application and the nature of the substrates involved.
類似化合物との比較
Similar Compounds
Bis(dithiocarbamato)nickel: Similar in structure but with different alkyl groups.
Nickel(II) thiolate complexes: These compounds also feature nickel-sulfur bonds but with different ligands.
Uniqueness
Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and suitability for various applications compared to other nickel complexes.
特性
IUPAC Name |
N-butan-2-ylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-3-4(2)6-5(7)8;/h2*4H,3H2,1-2H3,(H2,6,7,8);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVHLCQJWUBSNT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)[S-].CCC(C)NC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














